

HPLC method for quantification of Wilforgine in plant extracts

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Compound of Interest

Compound Name: Wilforgine (Standard)

Cat. No.: B10817270

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An HPLC Method for the Quantification of Wilforgine in Plant Extracts

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Wilforgine is a sesquiterpenoid alkaloid found in the plant *Tripterygium wilfordii*, a traditional Chinese medicine.[1] Due to its biological activities, there is a growing interest in the accurate quantification of Wilforgine in plant extracts for quality control, standardization, and research purposes. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of phytochemicals.[2] This application note provides a detailed protocol for the quantification of Wilforgine in plant extracts using reversed-phase HPLC with UV detection.

Experimental Protocols

1. Sample Preparation: Ultrasonic Extraction

This protocol describes the extraction of Wilforgine from dried plant material.

Materials:

- Dried and powdered plant material (e.g., roots of *Tripterygium wilfordii*)

- Methanol (HPLC grade)
- 0.22 µm syringe filters
- Ultrasonic bath
- Centrifuge
- Analytical balance
- Volumetric flasks

Procedure:

- Weigh 1.0 g of the powdered plant material accurately and place it into a 50 mL conical flask.
- Add 25 mL of methanol to the flask.
- Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Carefully collect the supernatant and transfer it to a 25 mL volumetric flask.
- Add methanol to the mark, and mix thoroughly.
- Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.[3]

2. HPLC Analysis Protocol

This protocol outlines the HPLC conditions for the quantification of Wilforgine.

Instrumentation and Conditions:

Parameter	Specification
HPLC System	A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Column	C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient Elution	0-10 min, 20-50% B 10-25 min, 50-80% B 25-30 min, 80% B 30.1-35 min, 20% B (re-equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	UV at 219 nm (Note: This wavelength is based on related compounds from <i>Tripterygium wilfordii</i> ^{[4][5]} ; it is recommended to determine the optimal wavelength by running a UV-Vis scan of a pure Wilforgine standard).

3. Standard Preparation and Calibration Curve

- **Primary Stock Solution (1 mg/mL):** Accurately weigh 10 mg of Wilforgine reference standard and dissolve it in 10 mL of methanol.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
- **Calibration Curve:** Inject each working standard solution into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

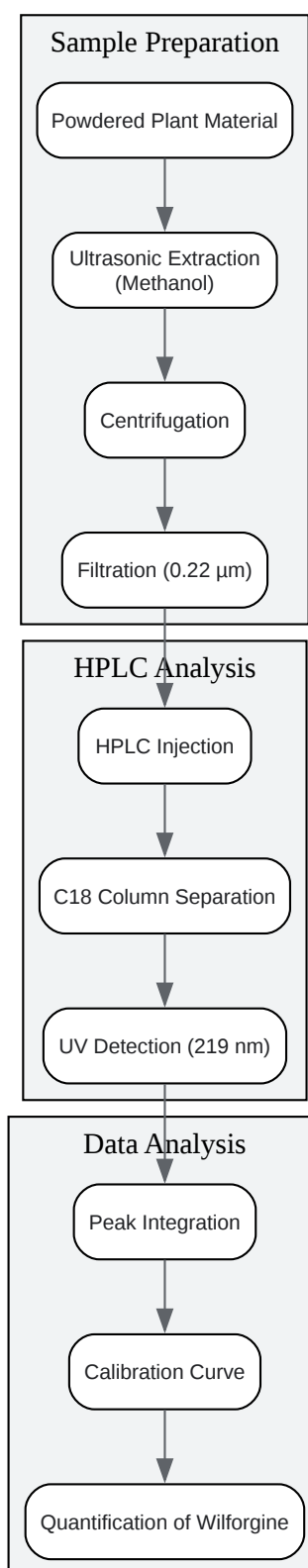
Data Presentation

The following table summarizes the validation parameters for the HPLC method for Wilforgine quantification. These values are representative and should be confirmed during in-house method validation.

Validation Parameter	Result
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r ²)	≥ 0.999
Limit of Detection (LOD)	0.2 µg/mL
Limit of Quantification (LOQ)	0.7 µg/mL
Precision (RSD%)	< 2.0%
Accuracy (Recovery %)	98.0% - 102.0%
Specificity	No interfering peaks at the retention time of Wilforgine

Visualization

Experimental Workflow for HPLC Quantification of Wilforgine



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